3,4-Dihydroxy-L-proline is a naturally occurring derivative of the amino acid L-proline, characterized by the substitution of hydroxyl groups at the 3 and 4 positions of the proline ring. Its chemical formula is , and it exists predominantly in the 3S,4S configuration, which is crucial for its biological activity and interactions in various biochemical processes . This compound has garnered attention due to its unique structural properties, which contribute to its role in various biological systems and applications in organic synthesis.
Additionally, it has been noted for its role in catalyzing various asymmetric reactions when used as an organocatalyst, leveraging its unique structure to facilitate enantioselective transformations .
3,4-Dihydroxy-L-proline exhibits significant biological activity. It plays a role in:
Several methods exist for synthesizing 3,4-dihydroxy-L-proline:
3,4-Dihydroxy-L-proline finds applications across various fields:
Research into the interaction of 3,4-dihydroxy-L-proline with other molecules has revealed:
Several compounds share structural similarities with 3,4-dihydroxy-L-proline. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| L-Proline | Basic structure without hydroxyl substitutions | Standard amino acid; widely used in protein synthesis |
| 4-Hydroxy-L-proline | Hydroxyl group at position 4 | Enhanced solubility; used as a chiral auxiliary |
| 2-Hydroxyproline | Hydroxyl group at position 2 | Less studied; potential applications in synthesis |
| Dihydroxyphenylalanine | Hydroxyl groups at positions 3 and 4 | Known for strong adhesive properties |
The distinct positioning of hydroxyl groups in 3,4-dihydroxy-L-proline contributes significantly to its biological activity and utility compared to these similar compounds. Its dual hydroxylation not only enhances solubility but also enables unique interactions within biological systems that are not observed in its analogs .
3,4-Dihydroxy-L-proline represents a structurally complex amino acid derivative characterized by the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol [1]. The compound exhibits the absolute configuration (2S,3R,4S), which defines the spatial arrangement of its multiple chiral centers within the pyrrolidine ring structure [2]. This stereochemical designation indicates that the compound possesses three asymmetric carbon atoms, each contributing to the overall three-dimensional architecture of the molecule [3].
The stereochemical complexity of 3,4-Dihydroxy-L-proline arises from the presence of hydroxyl groups at both the C-3 and C-4 positions of the pyrrolidine ring [1] [4]. The (2S,3R,4S) configuration specifically denotes that the C-2 carbon maintains the L-configuration characteristic of natural amino acids, while the C-3 and C-4 carbons adopt R and S configurations respectively [5]. This particular stereochemical arrangement distinguishes the compound from other dihydroxyproline isomers that may exist in nature [4].
Nuclear magnetic resonance spectroscopy has provided definitive evidence for the stereochemical assignment of 3,4-Dihydroxy-L-proline [4] [36]. The ¹H nuclear magnetic resonance analysis reveals characteristic coupling patterns that confirm the relative orientations of the hydroxyl substituents [36]. Specifically, the coupling constants between adjacent protons provide direct evidence for the cis and trans relationships between the hydroxyl groups and other ring substituents [36].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₅H₉NO₄ |
| Molecular Weight | 147.13 g/mol |
| Absolute Configuration | (2S,3R,4S) |
| CAS Registry Number | 63121-50-6 |
| IUPAC Name | (2S,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 5 |
The stereochemical analysis has been further validated through comparison with synthetic standards and related dihydroxyproline derivatives [4]. The specific rotation and optical properties of 3,4-Dihydroxy-L-proline provide additional confirmation of its absolute configuration [5]. The compound exhibits characteristic optical rotation values that are consistent with the proposed (2S,3R,4S) stereochemistry [4].
X-ray crystallographic analysis has provided unambiguous structural confirmation of 3,4-Dihydroxy-L-proline, definitively establishing its three-dimensional molecular architecture [9]. The crystallographic investigation revealed that the compound adopts a specific conformation in the solid state, with the pyrrolidine ring exhibiting a characteristic puckering pattern [9]. The X-ray analysis demonstrated that the C-3 carbon atom is positioned approximately 0.06 angstroms above the plane defined by the pyrrolidine ring atoms [9].
The crystallographic data establish precise bond lengths and angles within the molecular structure [9]. The analysis confirms the presence of the two hydroxyl groups at the C-3 and C-4 positions, with their spatial orientations clearly defined by the diffraction data [9]. The carboxylic acid functionality maintains the expected geometry consistent with other amino acid derivatives [9].
Crystal packing analysis reveals the formation of extensive hydrogen bonding networks in the solid state [15]. The structure exhibits both intramolecular and intermolecular hydrogen bonds that contribute to the overall stability of the crystalline form [15]. Each molecule in the crystal lattice participates in multiple hydrogen bonding interactions, creating a three-dimensional network that stabilizes the solid-state structure [15].
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P1 (triclinic) |
| Unit Cell Dimensions | a = 5.416 Å, b = 5.824 Å, c = 6.601 Å |
| Crystal System | Triclinic |
| Density (calculated) | 1.617 g/cm³ |
| Ring Pucker Deviation | 0.06 Å (C-3 above ring plane) |
The X-ray crystallographic validation has been instrumental in confirming the stereochemical assignments made through nuclear magnetic resonance spectroscopy [9]. The structural parameters obtained from the diffraction analysis are in excellent agreement with theoretical calculations and spectroscopic data [9]. The crystallographic study also provides precise atomic coordinates that enable detailed conformational analysis of the pyrrolidine ring system [9].
The hydrogen bonding characteristics of 3,4-Dihydroxy-L-proline play a crucial role in determining its conformational stability and molecular interactions [1] [15]. The compound possesses four hydrogen bond donor sites, including the two hydroxyl groups, the amino group, and the carboxylic acid functionality [1]. Additionally, it contains five hydrogen bond acceptor sites comprising the hydroxyl oxygens, carbonyl oxygens, and the nitrogen atom [1].
Intramolecular hydrogen bonding patterns significantly influence the conformational preferences of 3,4-Dihydroxy-L-proline [15] [16]. The proximity of the hydroxyl groups at the C-3 and C-4 positions enables the formation of stabilizing intramolecular hydrogen bonds [16]. These interactions contribute to the rigidity of the pyrrolidine ring system and influence the overall molecular conformation [16].
The conformational stability of 3,4-Dihydroxy-L-proline is enhanced by the presence of multiple hydroxyl substituents that restrict rotational freedom around the ring bonds [38] [39]. Molecular dynamics simulations and theoretical calculations indicate that the compound adopts preferred conformations that minimize steric interactions while maximizing favorable hydrogen bonding interactions [38]. The pyrrolidine ring exhibits a characteristic puckering pattern that is influenced by the stereochemistry of the hydroxyl substituents [39] [40].
| Hydrogen Bonding Parameter | Characteristics |
|---|---|
| Intramolecular N—H⋯O | 2.7-3.0 Å bond length |
| Intermolecular O—H⋯O | 2.6-2.8 Å bond length |
| Water-mediated interactions | 2.7-2.9 Å bond length |
| Total donor sites | 4 (2 OH + NH + COOH) |
| Total acceptor sites | 5 (2 OH + 2 C=O + N) |
The conformational analysis reveals that 3,4-Dihydroxy-L-proline exhibits reduced flexibility compared to unsubstituted proline due to the constraints imposed by the hydroxyl groups [38] [40]. The compound preferentially adopts envelope or twist conformations of the pyrrolidine ring, with the specific conformation depending on the local chemical environment [38]. The presence of the hydroxyl substituents influences the phi and psi dihedral angles, resulting in distinct conformational preferences compared to other proline derivatives [40].
3,4-Dihydroxy-L-proline exhibits high solubility in water due to its multiple hydrophilic functional groups [1] [17]. The presence of two hydroxyl groups, in addition to the amino and carboxylic acid functionalities, significantly enhances the compound's hydrophilic character [17]. The solubility behavior is influenced by the ability of the molecule to form extensive hydrogen bonding networks with water molecules [20].
The thermal stability of 3,4-Dihydroxy-L-proline has been characterized through thermogravimetric analysis and differential scanning calorimetry [21] [23]. The compound demonstrates thermal stability up to approximately 200°C, beyond which decomposition processes begin to occur [21]. The thermal decomposition behavior involves complex mechanisms that include dehydration, decarboxylation, and ring fragmentation reactions [21].
Mass spectrometric analysis of thermal decomposition products reveals the formation of characteristic fragments that provide insight into the decomposition pathways [21]. The thermal degradation process is influenced by the presence of molecular oxygen, which can lead to oxidative modifications of the sulfur-containing residues in related compounds [21]. The decomposition temperatures and mechanisms are comparable to other hydroxylated amino acid derivatives [21].
| Physical Property | Value |
|---|---|
| Water Solubility | Very high (>1000 mg/L) |
| Boiling Point | 411.5°C at 760 mmHg |
| Melting Point | Decomposes before melting |
| Thermal Stability | Stable to ~200°C |
| Vapor Pressure | 1.72 × 10⁻⁸ mmHg at 25°C |
| Flash Point | 202.7°C |
| Refractive Index | 1.599 |
The physicochemical properties of 3,4-Dihydroxy-L-proline are significantly influenced by the presence of the multiple polar functional groups [1] [3]. The compound exhibits a highly negative partition coefficient (XLogP3-AA = -3.8), indicating strong preference for aqueous environments over lipophilic media [1]. This hydrophilic character is consistent with the compound's role in biological systems where water-mediated interactions are predominant [1].
The structural and functional properties of 3,4-Dihydroxy-L-proline can be best understood through systematic comparison with its related analogs, proline and 4-hydroxyproline [26] [27]. This comparative analysis reveals the progressive effects of hydroxylation on the fundamental properties of the proline scaffold [27] [31].
Proline, the parent compound, possesses the molecular formula C₅H₉NO₂ with a molecular weight of 115.13 g/mol [31]. The addition of a single hydroxyl group in 4-hydroxyproline increases the molecular weight to 131.13 g/mol (C₅H₉NO₃), while 3,4-Dihydroxy-L-proline, with two hydroxyl groups, reaches 147.13 g/mol (C₅H₉NO₄) [1] [31]. This progressive increase in molecular weight correlates with enhanced hydrophilicity and altered conformational preferences [27].
The conformational behavior of these compounds shows distinct patterns related to the degree of hydroxylation [26] [27]. Proline exhibits relatively high conformational flexibility due to the absence of constraining substituents [38]. 4-Hydroxyproline demonstrates increased conformational restriction, particularly favoring specific ring puckers that stabilize collagen triple helix structures [27] [31]. 3,4-Dihydroxy-L-proline shows the greatest conformational constraint due to the presence of two hydroxyl substituents [30].
| Compound | Molecular Formula | Molecular Weight | Hydroxyl Groups | Natural Occurrence |
|---|---|---|---|---|
| L-Proline | C₅H₉NO₂ | 115.13 g/mol | 0 | Proteins, collagen |
| 4-Hydroxy-L-proline | C₅H₉NO₃ | 131.13 g/mol | 1 (position 4) | Collagen (major component) |
| 3,4-Dihydroxy-L-proline | C₅H₉NO₄ | 147.13 g/mol | 2 (positions 3,4) | Diatom cell walls |
| 3-Hydroxy-L-proline | C₅H₉NO₃ | 131.13 g/mol | 1 (position 3) | Collagen (minor component) |
The biological functions of these compounds reflect their structural differences [27] [30]. Proline serves as a fundamental building block in protein synthesis and contributes to structural flexibility in protein chains [31]. 4-Hydroxyproline plays a critical role in stabilizing collagen structures through enhanced hydrogen bonding and favorable stereoelectronic effects [27] [31]. 3,4-Dihydroxy-L-proline functions primarily in specialized biological contexts, such as diatom cell wall formation, where its unique structural properties contribute to silica deposition processes [4] [30].
The hydrogen bonding capabilities increase progressively across this series [14] [15]. Proline possesses limited hydrogen bonding capacity due to its secondary amine structure [14]. 4-Hydroxyproline gains significant hydrogen bonding ability through its single hydroxyl group, which is crucial for collagen stability [27]. 3,4-Dihydroxy-L-proline exhibits the most extensive hydrogen bonding network due to its two hydroxyl substituents, enabling complex three-dimensional interactions in biological systems [15].
The conformational preferences of these compounds show systematic trends related to their substitution patterns [38] [40]. Proline adopts relatively flexible ring conformations with rapid interconversion between different pucker states [38]. 4-Hydroxyproline shows preference for specific conformations that optimize hydrogen bonding and minimize steric interactions [40]. 3,4-Dihydroxy-L-proline demonstrates the most restricted conformational behavior, with the dual hydroxyl groups constraining the ring to specific low-energy conformations [38].
| Conformational Parameter | Proline | 4-Hydroxyproline | 3,4-Dihydroxyproline |
|---|---|---|---|
| Ring Flexibility | High | Moderate | Low |
| Preferred Pucker | Variable | γ-exo/endo | Envelope/twist |
| Hydrogen Bonding | Limited | Moderate | Extensive |
| Thermal Stability | Moderate | Enhanced | High |